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# An In-depth Technical Guide to the Photophysical Properties of Fast Yellow AB

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: Fast **Yellow AB**, also known as Acid Yellow 9 and formerly as the food additive E105, is a synthetic monoazo dye.[1][2] While its use in food and beverages has been prohibited in Europe and the United States due to toxicological concerns, its photophysical properties remain of interest for analytical and research purposes.[2][3][4] This technical guide provides a comprehensive overview of the known photophysical characteristics of Fast **Yellow AB**, details the experimental protocols for their determination, and discusses the critical metabolic pathway that dictates its biological impact. Due to its delisting, comprehensive data on its fluorescence properties are scarce; this guide synthesizes the available information and provides context based on the broader class of azo dyes.[1]

# **Physicochemical and Photophysical Properties**

Fast **Yellow AB** (CAS No. 2706-28-7) is a water-soluble anionic dye, a property conferred by the two sulfonic acid groups in its structure.[5][6] Its core structure consists of two substituted benzene rings linked by an azo group (-N=N-), which acts as the primary chromophore responsible for its color.[5]

# **Absorption and Emission Characteristics**

The interaction of Fast **Yellow AB** with light is fundamental to its properties. The key photophysical parameters are summarized in the table below. A notable discrepancy exists in the literature regarding the maximum absorption wavelength (λmax), which is likely attributable



to variations in solvent and pH.[1] Azo dyes as a class are often characterized by efficient non-radiative decay pathways, leading them to be weakly fluorescent or non-fluorescent.[1]

Data Presentation: Summary of Quantitative Photophysical Data

Parameter	Value	Notes and References
Chemical Name	Disodium 2-amino-5-[(E)-(4- sulfonatophenyl)diazenyl]benz ene-1-sulfonate	[1][7]
Synonyms	Acid Yellow 9, C.I. 13015, Food Yellow 2, E105	[2][6]
Molecular Formula	C12H9N3Na2O6S2	[1][8]
Molecular Weight	401.33 g/mol	[1][7]
Maximum Absorption (λmax)	~420 nm or 491 nm	Discrepancy in literature; likely solvent and pH-dependent.[1] [6][9] One source indicates 390 nm in basic solution and ~500 nm in acidic solution.[10]
Molar Absorptivity (ε)	Data not readily available in cited literature.	This value is crucial for quantitative analysis via the Beer-Lambert law.[1]
Fluorescence Emission Max.	Data not readily available in cited literature.	For a similar dye, Acid Yellow 17, emission peaks were observed at 412 nm and 437 nm.[11]
Fluorescence Quantum Yield (ΦF)	Data not readily available in cited literature.	Expected to be low for many azo dyes.[1]
Fluorescence Lifetime (τF)	Data not readily available in cited literature.	Consistent with an expected low quantum yield.[1]

# **Experimental Protocols**



The characterization of the photophysical properties of a dye like Fast **Yellow AB** involves a series of standardized spectroscopic techniques.

### **Materials and Instrumentation**

- Compound: Fast Yellow AB (Analytical Standard Grade)
- Solvents: Spectroscopic grade solvents (e.g., water, ethanol, PBS buffer)
- Instrumentation:
  - UV-Visible Spectrophotometer (dual-beam)
  - Spectrofluorometer with a monochromatic excitation source and an emission detector
  - Quartz cuvettes (1 cm path length)
  - pH meter

# **Protocol for Absorption Spectroscopy**

- Preparation of Stock Solution: Accurately weigh a small amount of Fast Yellow AB and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create samples with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Measurement:
  - Calibrate the spectrophotometer using a solvent-filled cuvette as a blank.
  - Measure the absorbance of each working solution across a relevant spectral range (e.g., 200-700 nm).
  - Identify the wavelength of maximum absorbance (λmax).



 Determination of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear fit is the molar absorptivity (ε).

# Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is commonly used to determine the relative fluorescence quantum yield by comparing the dye of interest to a standard with a known quantum yield.[12]

- Select a Reference Standard: Choose a standard with a known quantum yield (Q<sub>r</sub>) and similar absorption/emission properties (e.g., curcumin or fluorescein).[12]
- Prepare Solutions: Prepare a series of dilutions for both the Fast Yellow AB sample and the
  reference standard in the same solvent. The absorbance of these solutions should be kept
  low (< 0.1 AU at the excitation wavelength) to avoid inner filter effects.[12]</li>
- Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
- Measure Fluorescence Spectra:
  - Excite each sample at the same wavelength used for the absorbance measurement.
  - Record the fluorescence emission spectrum for each solution.
  - Calculate the integrated fluorescence intensity (area under the emission curve) for each measurement.
- Calculate Quantum Yield:
  - Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
  - Determine the slope of the linear fit for the sample (m) and the reference (m<sub>r</sub>).



• Calculate the quantum yield (Q) using the following equation[12]:  $Q = Q_r \times (m / m_r) \times (n^2 / n_r^2)$  where 'n' is the refractive index of the solvent used for the sample and 'n<sub>r</sub>' is for the reference.[12]

# Protocol for Fluorescence Lifetime (τF) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state and can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC).[13]

- Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., laser diode or LED) with an excitation wavelength near the λmax of Fast Yellow AB.
- Sample Preparation: Prepare a dilute solution of the dye in the desired solvent.
- Data Acquisition:
  - Excite the sample with the pulsed light source.
  - Detect the emitted single photons over time.
  - The instrument records the time delay between the excitation pulse and the arrival of the emitted photon.
- Data Analysis:
  - Construct a histogram of photon arrival times, which represents the fluorescence decay curve.
  - Fit the decay curve to an exponential function (or multi-exponential function) to extract the fluorescence lifetime (τF).[13]

# Mandatory Visualizations Experimental and Metabolic Pathways

The following diagrams illustrate key workflows and biological pathways relevant to the study of Fast **Yellow AB**.



# Sample Preparation Prepare Stock Solution Create Serial Dilutions Fluorescence Analysis Measure UV-Vis Spectra Measure Emission Spectra Measure Lifetime (TCSPC) Calculate Quantum Yield

### Experimental Workflow for Photophysical Characterization

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Workflow for Photophysical Characterization.

The primary toxicological concern for azo dyes is their metabolism by intestinal microflora.[6] The reductive cleavage of the azo bond by azoreductase enzymes releases aromatic amines, which can be absorbed and may be carcinogenic.[1][6]



# Metabolic Pathway of Azo Dyes in the Gut Fast Yellow AB (Azo Dye) Anaerobic Environment

# Bacterial Azoreductases

Enzymatic Reaction

of Lower Gut

Reductive Cleavage of Azo Bond (-N=N-)

Constituent Aromatic Amines

Systemic Absorption

Liver Metabolism (Activation)

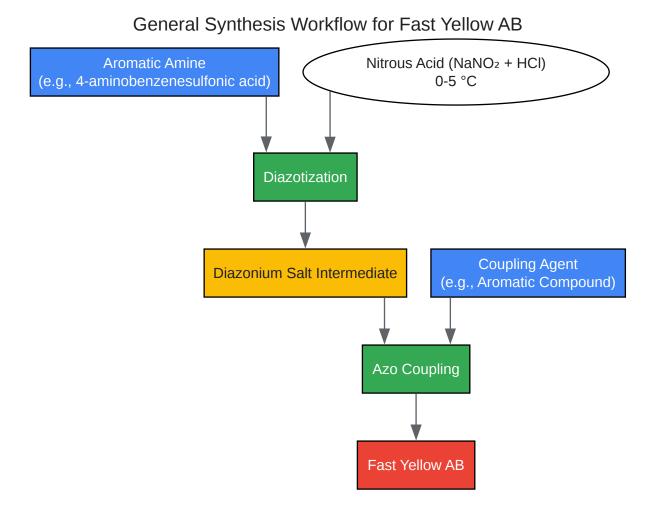
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Metabolic pathway of azo dyes in the gastrointestinal tract.[6]



The synthesis of Fast **Yellow AB** is a classic example of azo dye formation, involving a diazotization reaction followed by an azo coupling reaction.[6][10]



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General synthesis workflow for Fast Yellow AB.[6][10]

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